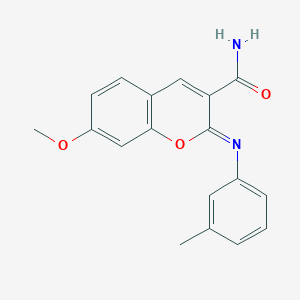
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride” is a chemical compound that belongs to the class of 1,2,3-triazole analogs . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs, which includes “this compound”, is often accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and a methyl group . The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically characterized by the reactivity of the 1,2,3-triazole ring . The triazole ring can participate in various reactions, including click chemistry and Suzuki–Miyaura cross-coupling reactions .科学的研究の応用
Antimicrobial Activity
- Synthesis and Antimicrobial Properties : Compounds containing 1H-1,2,3-triazol-4-yl and piperidine rings, including variants similar to 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride, have demonstrated significant antimicrobial properties. A study highlighted the synthesis and strong antimicrobial activity of these derivatives, emphasizing their potential in combating microbial infections (Krolenko et al., 2016).
Muscarinic Activity
- Bioisosteres of Arecoline : Research into bioisosteres of arecoline, where the ester group is replaced by a 1,2,3-triazole-4-yl or a tetrazole-5-yl group, included the evaluation of compounds with piperidine derivatives. These studies explored the affinity and efficacy at muscarinic receptors, contributing to the understanding of their potential in treating neurological disorders (Moltzen et al., 1994).
Antibacterial Agents
- Fluoroquinolones Development : A series of fluoroquinolones with 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moieties showed promising antibacterial activity. These compounds were synthesized and evaluated for their effectiveness against various bacterial strains, offering insights into new antibacterial agents (Huang et al., 2010).
Antifungal Agents
- Antifungal Properties of Triazole Derivatives : Novel 1,2,4-triazole derivatives, including those with piperidine components, were synthesized and evaluated for their antifungal activities. This research contributes to the development of new antifungal agents, potentially useful in agriculture and medicine (Bektaş et al., 2007).
Serotonin Antagonism
- Serotonin Antagonist Activity : Compounds with piperidine and triazole derivatives have been studied for their 5-HT2 antagonist activity. This research is significant in exploring treatments for psychiatric and neurological disorders, such as depression and anxiety (Watanabe et al., 1992).
Synthesis Methods
- Novel Synthesis Approaches : Studies have been conducted on the synthesis of various (1H-azol-1-yl)piperidines, including methods that could potentially be applied to the synthesis of this compound. These methods contribute to the broader understanding of synthesizing such compounds for various applications (Shevchuk et al., 2012).
将来の方向性
The future directions for the study of “3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride” and similar compounds could include further exploration of their potential applications in biomedicinal, biochemical, and material sciences . Additionally, further studies could investigate their potential as enzyme inhibitors .
作用機序
Target of Action
Compounds with similar structures, such as tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine, have been found to stabilize cu (i) towards disproportionation and oxidation .
Mode of Action
Similar compounds have been found to enhance the catalytic effect in the azide-acetylene cycloaddition . This suggests that 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to be involved in the azide-acetylene cycloaddition , suggesting that this compound might affect similar pathways.
Pharmacokinetics
Similar compounds are soluble in dmso and dmf , which could potentially impact the bioavailability of this compound.
Result of Action
Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that this compound might have similar effects.
Action Environment
Similar compounds are known to be stable at -20°c , suggesting that this compound might have similar stability characteristics.
特性
IUPAC Name |
3-(1-methyltriazol-4-yl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-12-6-8(10-11-12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOPAYBYGGZOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2CCCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
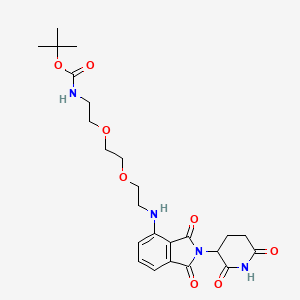
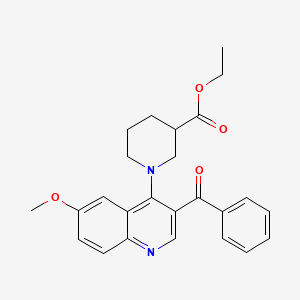
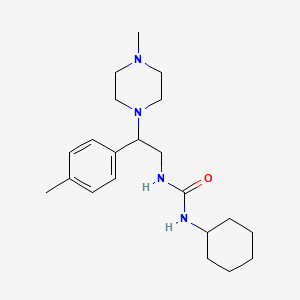
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3015122.png)

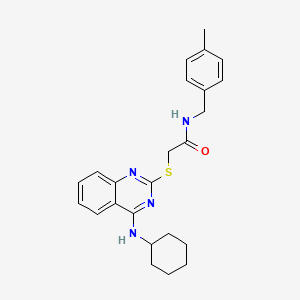
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B3015126.png)
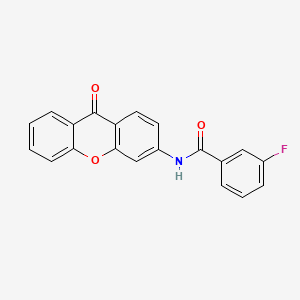

![2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B3015132.png)
![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)

![6-(4-bromophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3015138.png)
